

Structural Analysis of ladademstat (ORY-1001) Bound to LSD1: A Technical Guide

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Compound of Interest

Compound Name: *Lsd1-IN-18*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of the interaction between the potent and selective inhibitor ladademstat (ORY-1001) and its target, Lysine-Specific Demethylase 1 (LSD1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction to LSD1 and ladademstat

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1][2] By modulating histone methylation, LSD1 influences chromatin structure and gene expression, thereby impacting various cellular processes, including differentiation, proliferation, and stem cell biology.[3][4] Dysregulation of LSD1 activity is implicated in the pathogenesis of numerous cancers, particularly hematological malignancies like Acute Myeloid Leukemia (AML) and solid tumors such as Small Cell Lung Cancer (SCLC), making it a compelling therapeutic target.[1][5][6]

ladademstat (ORY-1001) is a potent, selective, and irreversible inhibitor of LSD1.[7][8] It functions by forming a covalent bond with the FAD cofactor in the active site of LSD1, leading to the inactivation of the enzyme.[8] This inhibition of LSD1 reactivates silenced tumor suppressor genes and promotes the differentiation of cancer cells, thereby exerting its anti-tumor effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and binding characteristics of ladademstat against LSD1.

Parameter	Value	Assay Conditions	Reference
IC50	<20 nM	In vitro enzymatic assay	[7][9]
IC50	18 nM	In vitro enzymatic assay	[10]
Calculated Binding Energy			
Cluster #1	-9.09 kcal/mol	Molecular Docking Simulation	[11]
Cluster #3	-8.5 kcal/mol	Molecular Docking Simulation	[11]
Cluster #4	-8.2 kcal/mol	Molecular Docking Simulation	[11]

Table 1: Inhibitory Potency and Binding Affinity of ladademstat (ORY-1001) against LSD1.

Note: The binding energies are derived from computational docking studies and represent theoretical affinities.

Structural Analysis of the LSD1:ladademstat Complex

As of the latest available data, an experimental crystal structure of LSD1 in complex with ladademstat has not been deposited in the Protein Data Bank (PDB). However, computational docking studies have provided valuable insights into the binding mode of ladademstat. These studies have utilized the crystal structure of the human LSD1-CoREST-histone H3 ternary complex (PDB ID: 2X0L) as a template.[\[11\]](#)

The docking simulations predict that ladademstat binds within the active site of LSD1, in close proximity to the FAD cofactor.[\[11\]](#) The inhibitor is positioned to form a covalent adduct with the flavin moiety of FAD, consistent with its irreversible mechanism of action. The interaction is further stabilized by hydrogen bonds and hydrophobic interactions with key residues in the active site.

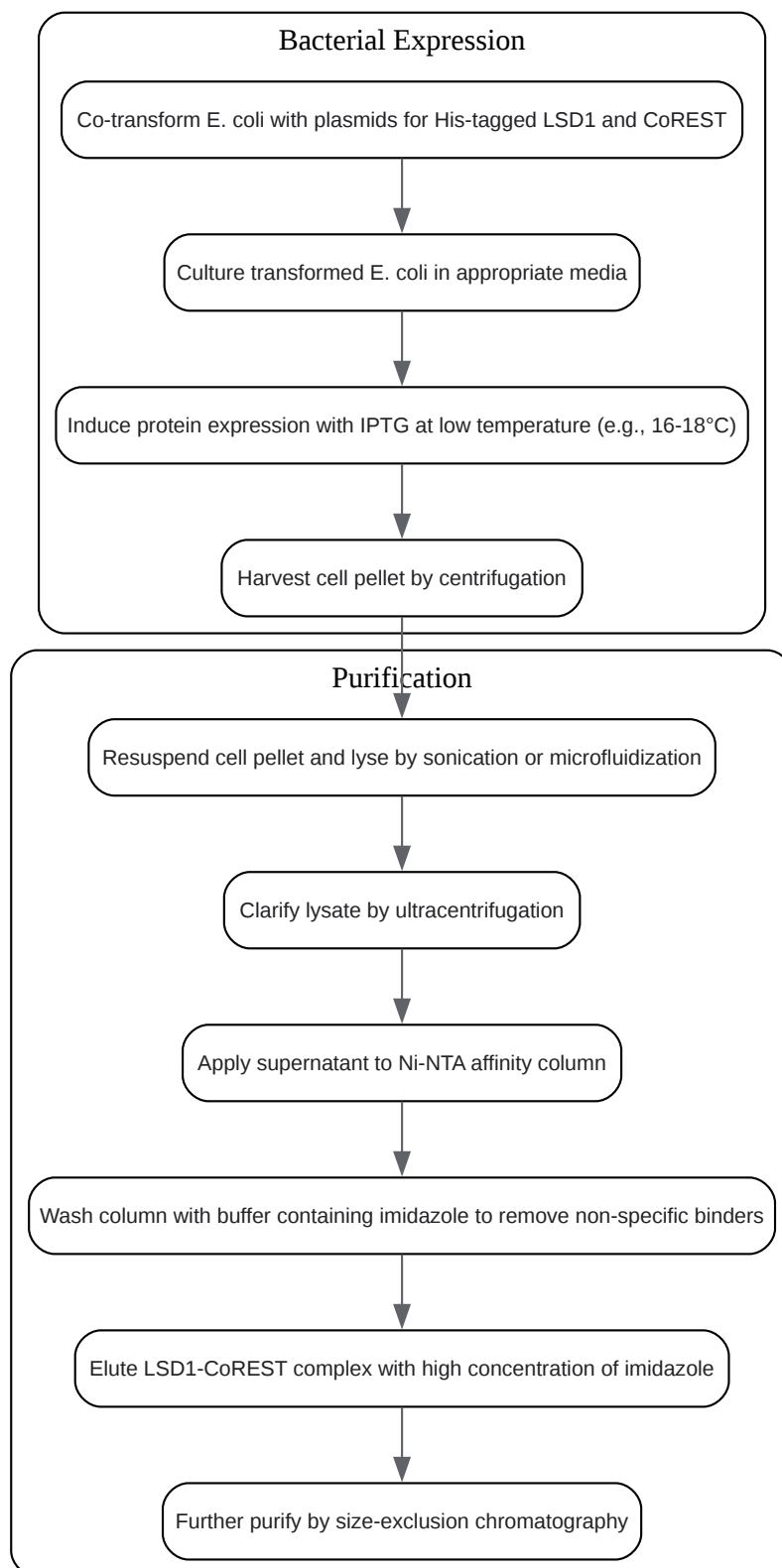
Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of LSD1 inhibitors like ladademstat.

Recombinant Human LSD1-CoREST Expression and Purification

A robust protocol for the expression and purification of the LSD1-CoREST complex is essential for structural and functional studies.

Workflow for LSD1-CoREST Expression and Purification



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Caption: Workflow for the expression and purification of the LSD1-CoREST complex.

Detailed Protocol:

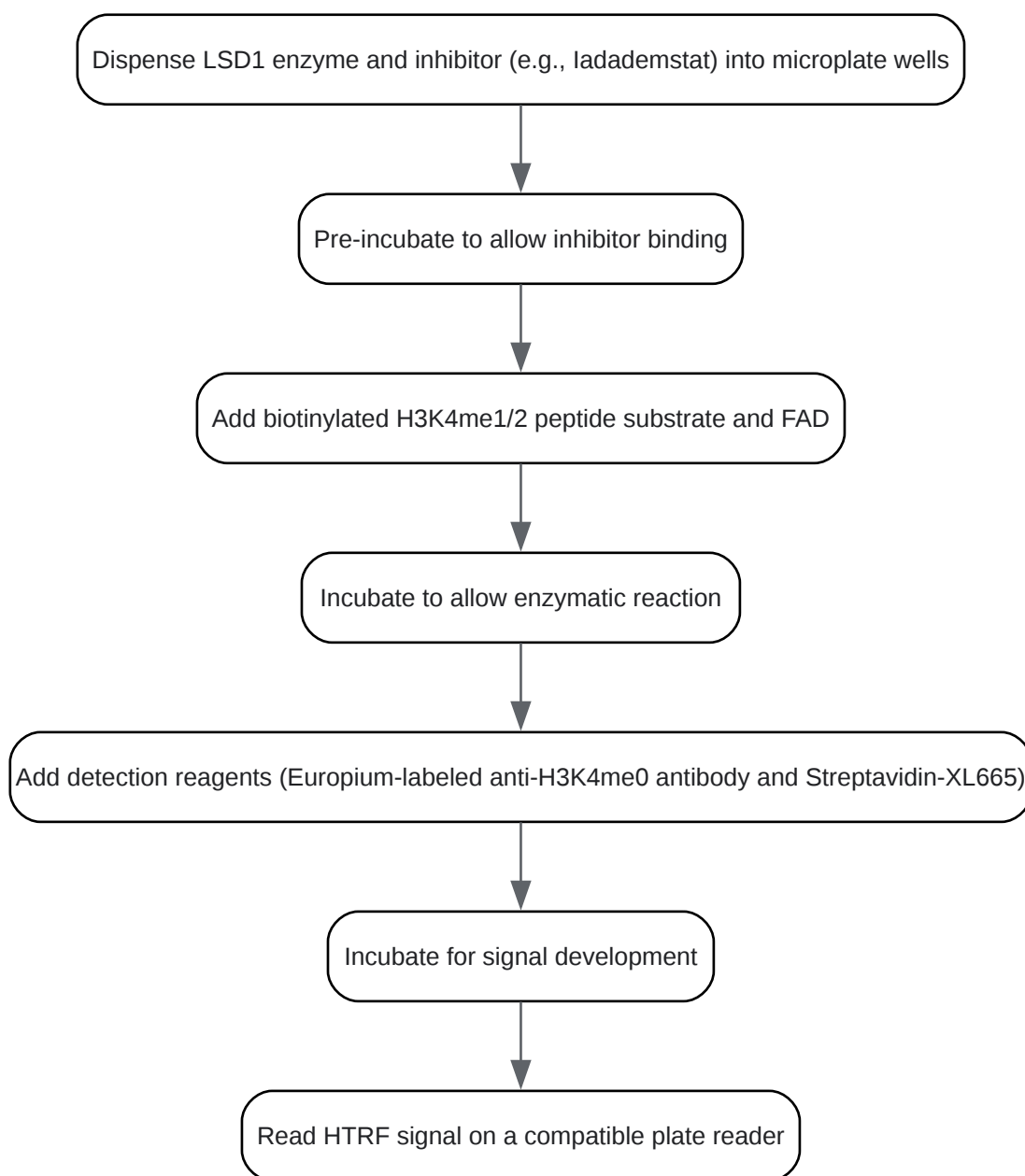
- Expression:
 - Co-transform competent E. coli cells (e.g., BL21(DE3)) with expression vectors encoding for human LSD1 (e.g., residues 172-833 with an N-terminal His-tag) and a fragment of its co-repressor CoREST (e.g., residues 308-440).[\[12\]](#)
 - Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
 - Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue to culture at a lower temperature (e.g., 16-18°C) overnight.
 - Harvest the cells by centrifugation and store the pellet at -80°C.
- Purification:
 - Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).
 - Lyse the cells by sonication or using a microfluidizer.
 - Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 1 hour).
 - Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
 - Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).
 - Elute the LSD1-CoREST complex with elution buffer (lysis buffer with 250-500 mM imidazole).
 - For higher purity, subject the eluted protein to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
 - Pool the fractions containing the pure complex, concentrate, and store at -80°C.

LSD1 Enzymatic Activity Assays

The inhibitory potency of compounds like ladademstat is typically determined using enzymatic assays that measure the demethylase activity of LSD1.

This assay is a sensitive and high-throughput method for measuring LSD1 activity.

HTRF Assay Workflow



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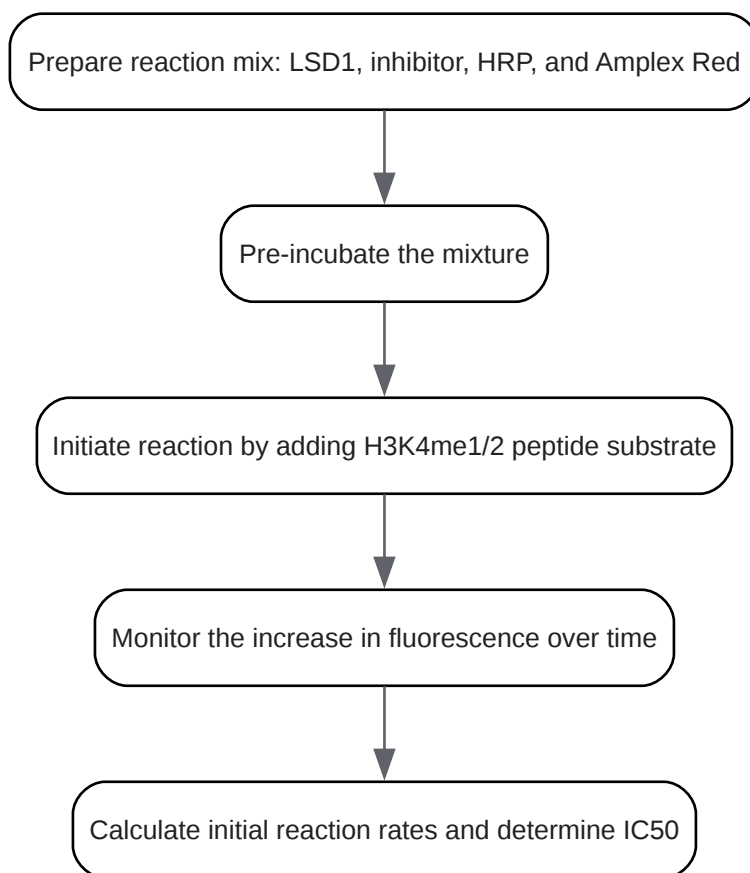
Caption: General workflow for an HTRF-based LSD1 inhibition assay.

Detailed Protocol:

- Prepare a serial dilution of the inhibitor (e.g., ladademstat) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA).
- In a 384-well plate, add the inhibitor dilutions and the LSD1-CoREST complex.
- Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the demethylase reaction by adding the biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2) and FAD.
- Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
- Stop the reaction and add the detection reagents: a Europium cryptate-labeled antibody that specifically recognizes the demethylated product (H3K4me0) and streptavidin-XL665 which binds to the biotinylated peptide.
- Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
- Measure the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm) using a compatible microplate reader. The ratio of the two emission signals is proportional to the amount of demethylated product.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[\[13\]](#)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.

Peroxidase-Coupled Assay Workflow



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Caption: Workflow for the peroxidase-coupled LSD1 inhibition assay.

Detailed Protocol:

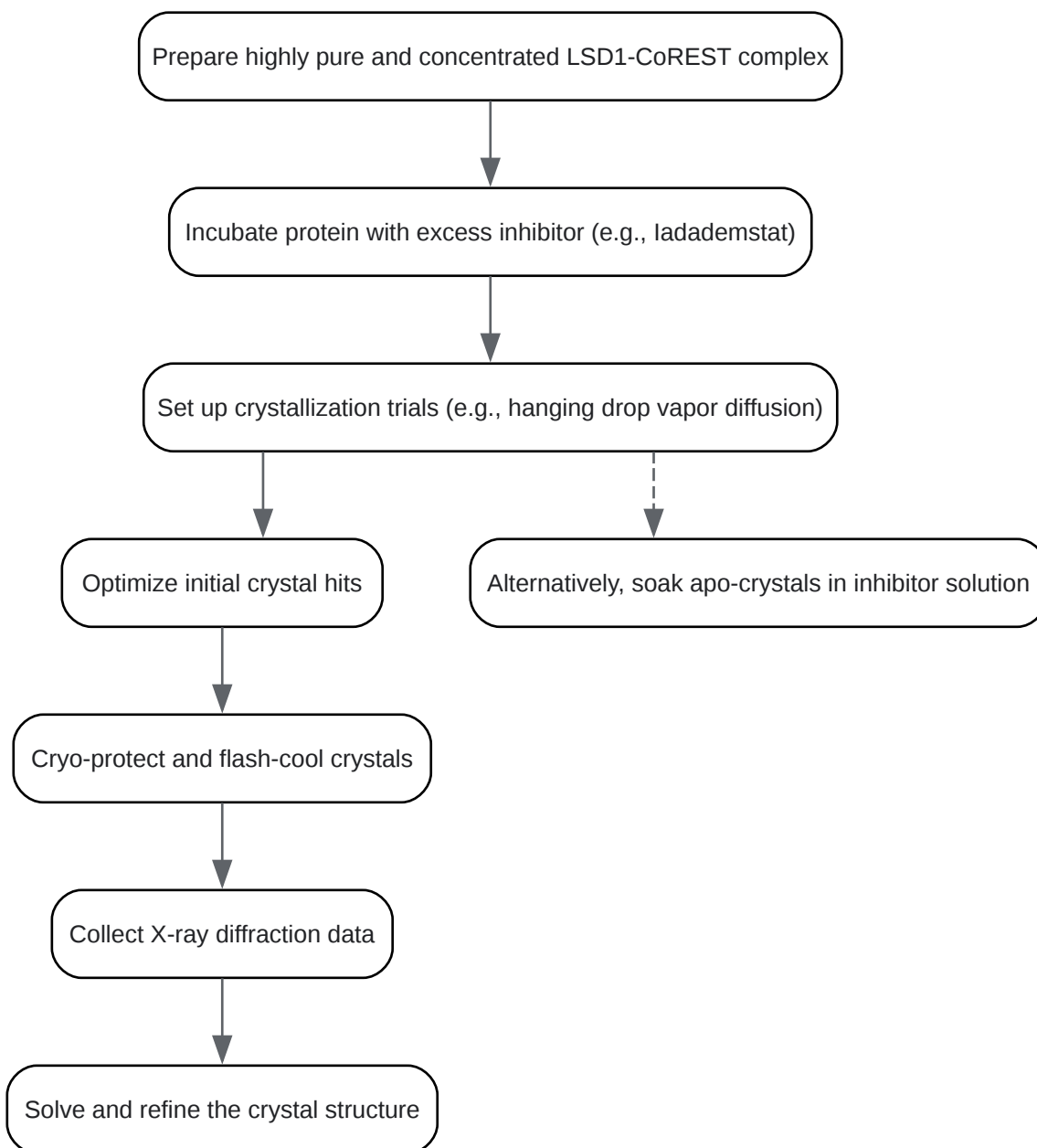
- Prepare a reaction mixture containing LSD1-CoREST complex, horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red) in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).[13]
- Add serially diluted inhibitor to the wells of a microplate, followed by the reaction mixture.
- Pre-incubate for a short period at room temperature.
- Initiate the reaction by adding the histone H3 peptide substrate.
- Immediately begin monitoring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence plate reader.

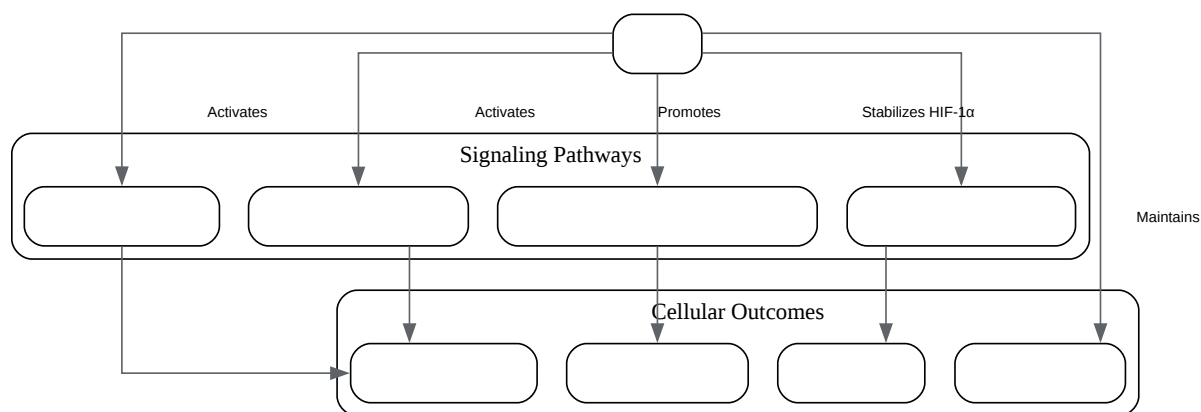
- The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus to LSD1 activity.
- Calculate the initial reaction rates for each inhibitor concentration.
- Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable model.[\[4\]](#)

X-ray Crystallography of the LSD1:Inhibitor Complex

Obtaining a high-resolution crystal structure of LSD1 in complex with an inhibitor is crucial for understanding the precise binding interactions.

Crystallography Workflow





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